N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and cyclopropane rings, as well as the sulfonamide, cyanophenyl, and methyl groups, would all contribute to the overall structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The presence of the pyrrolidine ring, sulfonamide group, and cyanophenyl group could make it reactive towards certain reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
HIV Treatment
This compound is a key component in the synthesis of Rilpivirine (RPV) , a drug approved by the U.S. FDA in 2011 to treat individuals infected with human immunodeficiency virus 1 (HIV-1) . Rilpivirine is three times more potent than etravirine and is used with a low oral dose (25 mg/tablet), decreasing the drug administration and providing a better choice for patients .
Synthesis Optimization
The existing synthesis route of RPV has several shortcomings, such as high cost, prolonged reaction time, and low yield (18.5%) . Researchers have developed an efficient and practical microwave-promoted method to synthesize rilpivirine using less toxic organic reagents and low boiling solvents . This optimized synthetic procedure decreased the last step’s reaction time from 69 h to 90 min, and the overall yield improved from 18.5 to 21% .
Glucose Transport Inhibition
BAY-876, a compound with a similar structure, is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It had an IC50 value of 2 nM in vitro and inhibited glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . This suggests potential applications in cancer treatment, as many cancer cells are known to have elevated levels of glucose uptake.
Synthetic Cathinones Analysis
The compound’s structure suggests it could be a synthetic cathinone . Synthetic cathinones are a large family of amphetamine analogs, often referred to as ‘bath salts’. They have gained popularity for their psychoactive effects. Various research methods, including LC-MS, are used for their analysis .
Antibacterial Activity
Pyrrolidine derivatives, which include this compound, have been investigated for their antibacterial activity . The N’-substituents in these compounds significantly influence their antibacterial activity .
Drug Discovery
The pyrrolidine scaffold in this compound is a versatile element in drug discovery . It is present in numerous pharmacologically active compounds and drugs .
Mechanism of Action
Target of Action
The primary target of N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide acts as a potent, highly selective, cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby reducing the uptake of glucose by cells .
Pharmacokinetics
It is soluble in dmso, indicating that it may have good bioavailability
Result of Action
The inhibition of GLUT1 by N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide can lead to a decrease in cellular glucose uptake . This can potentially starve cells of the glucose they need for energy production, affecting their growth and survival.
Future Directions
properties
IUPAC Name |
N-[1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-18(22(20,21)16-6-7-16)15-8-9-19(12-15)11-14-4-2-13(10-17)3-5-14/h2-5,15-16H,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQFAFOYNSYMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CC2=CC=C(C=C2)C#N)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.